molecular formula C12H17NO4 B14550045 3-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-6-ethyl-4-hydroxypyran-2-one

3-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-6-ethyl-4-hydroxypyran-2-one

Cat. No.: B14550045
M. Wt: 239.27 g/mol
InChI Key: FKBOONZKBOMQDH-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-6-ethyl-4-hydroxypyran-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-6-ethyl-4-hydroxypyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with ethyl isocyanate under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent oxidation to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-6-ethyl-4-hydroxypyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxy and ethylcarbonimidoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-6-ethyl-4-hydroxypyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-6-ethyl-4-hydroxypyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-N-methoxy-C-methylcarbonimidoyl]-6-methyl-4-hydroxypyran-2-one
  • 3-[(E)-N-propoxy-C-propylcarbonimidoyl]-6-propyl-4-hydroxypyran-2-one

Uniqueness

3-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-6-ethyl-4-hydroxypyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and ethylcarbonimidoyl groups provide unique reactivity patterns compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-6-ethyl-4-hydroxypyran-2-one

InChI

InChI=1S/C12H17NO4/c1-4-8-7-10(14)11(12(15)17-8)9(5-2)13-16-6-3/h7,14H,4-6H2,1-3H3/b13-9+

InChI Key

FKBOONZKBOMQDH-UKTHLTGXSA-N

Isomeric SMILES

CCC1=CC(=C(C(=O)O1)/C(=N/OCC)/CC)O

Canonical SMILES

CCC1=CC(=C(C(=O)O1)C(=NOCC)CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.